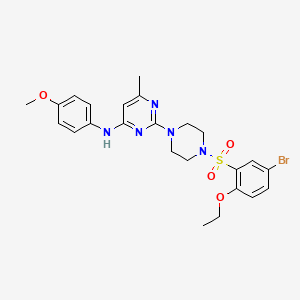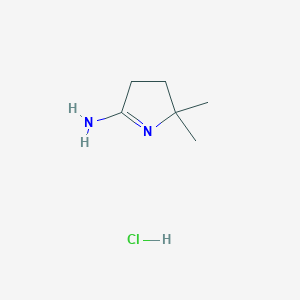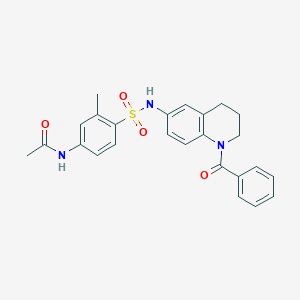![molecular formula C9H16ClN3O B2972117 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride CAS No. 2138157-75-0](/img/structure/B2972117.png)
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperidine derivative that has been synthesized using various methods.
Scientific Research Applications
Heterocyclic Building Blocks
This compound is used as a heterocyclic building block in the synthesis of various organic compounds . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Antifungal Activity
The compound has shown potential in vitro antifungal activities against certain fungi such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . This suggests that it could be used in the development of new antifungal agents.
Anti-Trypanosomal Activity
Research has indicated that similar 1,2,4-oxadiazole derivatives have shown anti-trypanosomal activity . This suggests that “3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride” could potentially be used in the treatment of diseases caused by Trypanosoma cruzi, such as Chagas disease.
Synthetic Strategies
The compound can be synthesized using microwave irradiation (MWI), which offers several advantages over classical synthetic strategies, such as remarkably short reaction time, high yields, and simple purification .
Drug Discovery
As a derivative of 1,2,4-oxadiazole, this compound could play a significant role in drug discovery . 1,2,4-oxadiazoles are known for their wide range of biological activities and are part of many therapeutic drugs.
Chemical Research
This compound is also used in chemical research, particularly in the study of new chemical reactions and pathways . Its unique structure makes it an interesting subject for chemical experimentation.
properties
IUPAC Name |
3-methyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7-11-9(13-12-7)5-8-3-2-4-10-6-8;/h8,10H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSPFWCZNJHNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2972035.png)
![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2972036.png)



![N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B2972041.png)
![N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide](/img/structure/B2972043.png)


![2-[(3R)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2972048.png)



